molecular formula C17H33NO5S2 B1409376 (R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide CAS No. 1334172-66-5

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide

Cat. No.: B1409376
CAS No.: 1334172-66-5
M. Wt: 395.6 g/mol
InChI Key: DVOKZPCLVOHRAR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is a synthetic compound that belongs to the class of lipoamides. Lipoamides are derivatives of lipoic acid, which is a naturally occurring compound involved in various biochemical processes. This specific compound is characterized by the presence of a tetraoxatridecyl chain, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the lipoic acid derivative and the tetraoxatridecylamine.

    Coupling Reaction: The lipoic acid derivative is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amidation: The activated lipoic acid derivative is then reacted with tetraoxatridecylamine under mild conditions to form the desired lipoamide.

Industrial Production Methods

In an industrial setting, the production of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide can undergo various chemical reactions, including:

    Oxidation: The lipoamide moiety can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized lipoamide derivatives, reduced thiol forms, and substituted amide compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in enzyme function and metabolic pathways.

    Medicine: Investigated for its antioxidant properties and potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide involves:

    Molecular Targets: Interacting with enzymes that contain thiol groups, such as lipoamide dehydrogenase.

    Pathways: Participating in redox reactions and influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Lipoic Acid: A naturally occurring compound with antioxidant properties.

    N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide: A similar compound without the ®-configuration.

    Lipoamide Derivatives: Various synthetic derivatives with different alkyl chains.

Uniqueness

®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is unique due to its specific ®-configuration and the presence of the tetraoxatridecyl chain, which may impart distinct biochemical and physicochemical properties.

Properties

IUPAC Name

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOKZPCLVOHRAR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCCCC1CCSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
Reactant of Route 3
Reactant of Route 3
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
Reactant of Route 4
Reactant of Route 4
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
Reactant of Route 5
Reactant of Route 5
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.